Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate
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Overview
Description
Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a dioxolane ring and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate typically involves the reaction of a carbonyl compound with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods may involve the use of molecular sieves or orthoesters for effective water removal .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as flash chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Using reagents like KMnO₄ or OsO₄.
Reduction: Employing agents such as LiAlH₄ or NaBH₄.
Substitution: Involving nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: Similar in structure but differ in the ring size and stability.
1,3-Dioxolanes: Share the dioxolane ring but may have different substituents and reactivity.
Indole Derivatives: Possess a different core structure but can exhibit similar biological activities.
Uniqueness
Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate is unique due to its combination of a dioxolane ring and an isoxazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-2-13-10(12)8-5-7(11-16-8)6-9-14-3-4-15-9/h8-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLPYMFXZAEIJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=NO1)CC2OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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